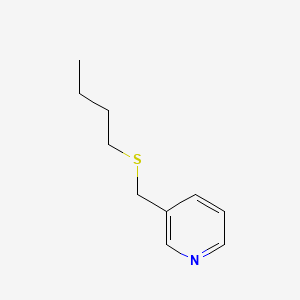
Pyridine, 3-((butylthio)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-((butylthio)methyl)- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine itself is a six-membered ring structure with one nitrogen atom, making it an aromatic heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((butylthio)methyl)- can be achieved through various methods. One common approach involves the nucleophilic substitution reaction where a butylthio group is introduced to the pyridine ring. This can be done using butylthiol and a suitable pyridine derivative under controlled conditions. The reaction typically requires a base to deprotonate the thiol, facilitating its nucleophilic attack on the pyridine ring.
Industrial Production Methods
Industrial production of Pyridine, 3-((butylthio)methyl)- often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Catalysts may be used to enhance the reaction rate and selectivity. The process generally includes steps for purification and isolation of the final product, such as distillation or crystallization.
化学反应分析
Types of Reactions
Pyridine, 3-((butylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the butylthio group or alter the pyridine ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.
科学研究应用
Pyridine, 3-((butylthio)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Pyridine, 3-((butylthio)methyl)- involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or other electrophiles. The butylthio group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
Pyridine: The parent compound, which lacks the butylthio group.
3-Methylpyridine: A similar compound with a methyl group instead of a butylthio group.
Pyrimidine: Another nitrogen-containing heterocycle with different chemical properties.
Uniqueness
Pyridine, 3-((butylthio)methyl)- is unique due to the presence of the butylthio group, which imparts distinct chemical reactivity and potential applications. This group can participate in specific redox reactions and interactions that are not possible with simpler pyridine derivatives.
属性
CAS 编号 |
102207-56-7 |
|---|---|
分子式 |
C10H15NS |
分子量 |
181.30 g/mol |
IUPAC 名称 |
3-(butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-3-7-12-9-10-5-4-6-11-8-10/h4-6,8H,2-3,7,9H2,1H3 |
InChI 键 |
UTVAECQXLLUARJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCSCC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















